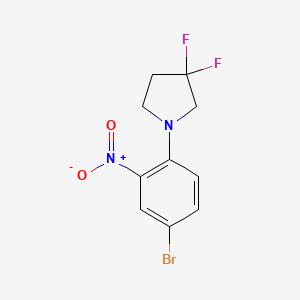
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Description
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a nitrobenzene derivative featuring a bromine atom at the 5-position, a nitro group at the 1-position, and a 3,3-difluoropyrrolidin-1-yl substituent at the 2-position of the benzene ring (inferred from IUPAC nomenclature). This compound combines electron-withdrawing groups (bromine, nitro) with a fluorinated pyrrolidine moiety, which may enhance metabolic stability and influence physicochemical properties.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPZWVEWUAWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene with structurally related nitrobenzene derivatives:
*Inferred molecular formula based on structural analogs .
Key Observations:
Electron-Withdrawing Effects: The bromine and nitro groups in the target compound stabilize the aromatic ring, similar to halogenated analogs like 5-bromo-1-chloro-2-fluoro-3-nitrobenzene. This stabilization may reduce electrophilic substitution reactivity compared to non-halogenated nitrobenzenes .
Fluorinated Pyrrolidine : Unlike methyl or halogen substituents in other analogs, the 3,3-difluoropyrrolidine group introduces conformational rigidity and fluorination, which can improve metabolic stability by resisting oxidative degradation (a common pathway for pyrrolidine rings) .
Solubility and Lipophilicity: The target compound’s fluorinated pyrrolidine likely increases lipophilicity (logP ~2.5–3.5, estimated), whereas analogs with polar groups (e.g., 5-bromo-2-methyl-3-nitroaniline) exhibit higher aqueous solubility due to the amino group .
Metabolic Stability and Pathways
- CP-93,393 (): A pyrimidine-containing drug candidate undergoes aromatic hydroxylation, glucuronidation, and pyrimidine ring cleavage.
- Nitrobenzene Derivatives : Nitro groups are typically reduced to amines in vivo, but bromine substitution at the 5-position may sterically hinder this reduction, as seen in halogenated nitrobenzenes .
Toxicity Considerations
Nitrobenzene derivatives are associated with methemoglobinemia and hepatotoxicity . However:
- Fluorinated pyrrolidines are generally less toxic than non-fluorinated amines due to reduced metabolic activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


